
7-Methylhexahelicene
Vue d'ensemble
Description
7-Methylhexahelicene is a polycyclic aromatic hydrocarbon with a helical structure. It is part of the helicene family, which is known for its unique chiral properties despite lacking asymmetric carbons. The compound consists of six ortho-fused benzene rings, with a methyl group attached to the seventh position. This structure imparts significant steric hindrance, resulting in a non-planar, helical shape that exhibits chirality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Methylhexahelicene can be synthesized through several methods, with the Diels-Alder reaction and Friedel-Crafts-type reactions being the most common. The Diels-Alder reaction involves the reaction between a diene and a dienophile, often under basic conditions to promote higher yields. Friedel-Crafts-type reactions typically involve the acylation or alkylation of aromatic compounds using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up. The Diels-Alder reaction, due to its efficiency and moderate-to-good yields, is a practical method for large-scale synthesis. The Friedel-Crafts reaction, although requiring careful control of regioselectivity, is also a viable option for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylhexahelicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, halo, or other substituted derivatives of this compound.
Applications De Recherche Scientifique
7-Methylhexahelicene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for the synthesis of more complex helicenes.
Biology: The compound’s chiral properties make it useful in studying molecular recognition and chiral interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of chiral drugs.
Industry: this compound is used in the development of advanced materials, such as organic electronics and optoelectronic devices, due to its unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 7-Methylhexahelicene is primarily related to its chiral and helical structure. The compound interacts with molecular targets through π-π stacking interactions and van der Waals forces. These interactions can influence the behavior of other molecules, making this compound a valuable tool in studying molecular recognition and chiral interactions. The pathways involved often include binding to specific receptors or enzymes, leading to changes in their activity or conformation.
Comparaison Avec Des Composés Similaires
Hexahelicene: The parent compound without the methyl group.
7-Methylpenthelicene: A similar compound with one fewer benzene ring.
7-Methylheptahelicene: A similar compound with one additional benzene ring.
Uniqueness: 7-Methylhexahelicene is unique due to its specific helical structure and the presence of the methyl group at the seventh position. This methyl group introduces additional steric hindrance, enhancing the compound’s chiral properties and making it distinct from other helicenes. The specific positioning of the methyl group also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for research in various fields.
Propriétés
IUPAC Name |
7-methylhexahelicene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-17-16-21-13-12-20-11-10-18-6-2-4-8-23(18)25(20)26(21)27-22(17)15-14-19-7-3-5-9-24(19)27/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCMZBHQDRJVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)C=C2)C5=C1C=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402689 | |
| Record name | 7-Methylhexahelicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83844-21-7 | |
| Record name | 7-Methylhexahelicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-M 7 3-Methylphenanthro(3,4-C)phenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-](/img/structure/B1623246.png)

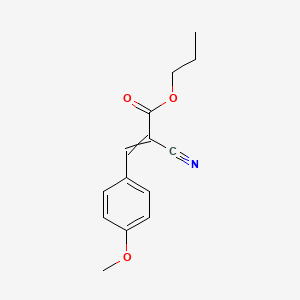
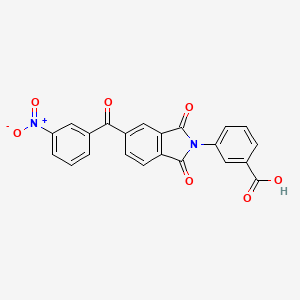
![4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1623254.png)
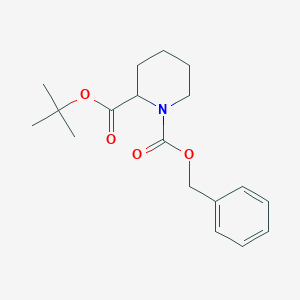
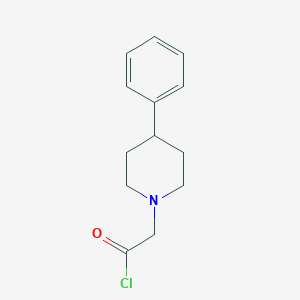


![2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1623263.png)

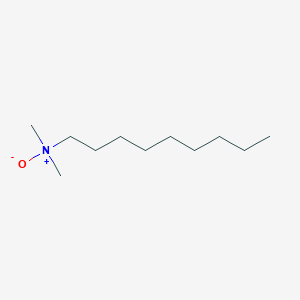
![3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B1623268.png)

